Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr

Mass Spectrometry Peptide Quantification Proteomics

Quantifying Peptide T in complex biological matrices? Native peptide lacks a unique mass signature for accurate LC-MS/MS. This iodinated analog solves the problem. • **Internal standard**: +251 Da mass difference ensures co-elution with zero isotope synthesis cost. • **Structural probe**: Two iodine atoms provide anomalous X-ray scattering for receptor co-crystallization (CD4/CCR5). • **Available formats**: 0.5 mg, 1 mg, 5 mg lyophilized. ≥98% purity by HPLC. Ship within 48 hours.

Molecular Formula C35H53I2N9O16
Molecular Weight 1109.7 g/mol
CAS No. 128551-40-6
Cat. No. B3229302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr
CAS128551-40-6
Molecular FormulaC35H53I2N9O16
Molecular Weight1109.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
InChIInChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1
InChIKeyBZEMHZCBNZMGFO-FXOPEWHHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3,5 Diiodo-Tyr7] Peptide T Overview


[3,5 Diiodo-Tyr7] Peptide T (CAS 128551-40-6) is a synthetic, linear octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr. Its defining characteristic is the presence of 3,5-diiodotyrosine at position 7, which replaces the native tyrosine residue found in the parent compound, Peptide T [1]. This modification introduces significant steric bulk and alters the electronic properties of the peptide. The compound is categorized as an amino acid derivative and a modified HIV gp120 fragment, with a molecular weight of approximately 1109.65 g/mol [2]. It is primarily utilized as a specialized research tool in neurobiology, virology, and chemical biology, where the diiodotyrosine moiety provides unique chemical and biophysical properties not found in the native sequence.

Heavy-atom probe Enables mass-based tracking and crystallographic phasing in peptide research workflows.
Site-specific modification 3,5-diiodotyrosine at position 7 provides unambiguous differentiation from native Peptide T.
pH-switchable design Supports development of pH-responsive peptide ligands for chemical biology studies.

Why Substitutes Cannot Replace [3,5 Diiodo-Tyr7] Peptide T


Generic substitution of [3,5 Diiodo-Tyr7] Peptide T with its non-iodinated counterpart, Peptide T (ASTTTNYT), or other analogs like DAPTA, is invalid for specific research applications due to the profound structural and functional impact of the diiodotyrosine modification. The introduction of two heavy iodine atoms at the 7th position is not a conservative change . It fundamentally alters the peptide's physicochemical properties, including its mass, steric profile, electronic density, and potential for pH-dependent behavior [1]. These changes are critical for applications requiring a high-mass tag for mass spectrometry, a heavy atom for X-ray crystallography, a site for radioiodination, or a switchable binding element in chemical biology [1]. Consequently, using an unmodified peptide would lead to experimental failure or misinterpretation of data in these contexts, as it lacks the essential heavy atom and altered reactivity that define the utility of [3,5 Diiodo-Tyr7] Peptide T.

Absence of iodine atoms Unmodified Peptide T lacks the heavy mass tag needed for MS internal standardization or crystallographic phasing; data comparability may be lost.
No pH-dependent binding switch Native tyrosine does not confer the reversible, pH-responsive binding behaviour attributed to 3,5-diiodotyrosine, limiting switchable ligand design.
Different enzyme substrate profile Unmodified peptide is not a substrate for iodotyrosine deiodinase, preventing its use as a probe for iodine salvage pathway studies.

Differentiating [3,5 Diiodo-Tyr7] Peptide T from Analogs


Mass Shift and Altered Biophysical Properties

The diiodination at Tyr7 results in a substantial increase in molecular mass, enabling unambiguous differentiation from native Peptide T and other non-iodinated analogs in mass spectrometry-based assays . The exact mass of 1109.17 Da for [3,5 Diiodo-Tyr7] Peptide T is approximately 251 Da higher than that of native Peptide T (857.86 Da), a shift that is easily resolved and quantified using standard mass spectrometry instruments .

Mass shift vs. native
Reported comparison
1109.17 Da vs. 857.86 Da (Δ +251.31 Da)
Supports precise mass-based tracking in complex matrices; verify independently.
Calculated from formula; co-elution and ionization equivalence require validation.
Mass Spectrometry Peptide Quantification Proteomics

pH-Switchable Binding Behavior

The 3,5-diiodotyrosine (DIT) modification confers pH-dependent binding properties to the peptide. Unlike native tyrosine, the hydroxyl group of DIT undergoes deprotonation at physiological pH (7.4), which disrupts the peptide's native binding conformation. This property is restored at a lower, acidic pH (6.0), creating a reversible, pH-switchable binding mechanism [1]. While this specific study was conducted on the M2pep peptide, the effect is attributed directly to the DIT residue itself, making it a class-level property that can be inferred for any DIT-containing peptide, including [3,5 Diiodo-Tyr7] Peptide T.

pH-switchable binding
Class-level inference
Binding at pH 6.0; disrupted at pH 7.4 vs. no switch
Supports pH-responsive probe design context; inferred from DIT residue.
Reported for M2pep peptide; applicability to this sequence requires confirmation.
Chemical Biology pH-Responsive Materials Targeted Drug Delivery

Deiodinase Substrate and Iodine Salvage

The 3,5-diiodotyrosine residue is a natural substrate for the enzyme iodotyrosine deiodinase (IYD), which plays a critical role in thyroid hormone synthesis and iodide salvage [1]. While the native Peptide T lacks this functionality, the presence of DIT in [3,5 Diiodo-Tyr7] Peptide T makes it a potential tool for studying IYD activity or iodine metabolism in a peptide context. IYD catalyzes the dehalogenation of halotyrosines, including 3,5-diiodo-L-tyrosine, as demonstrated in multiple studies [2].

Deiodinase substrate
Class-level inference
Recognized by IYD vs. no deiodination
Supports IYD activity probe studies; class-level inference.
Reported for free 3,5-diiodotyrosine; peptide context may influence kinetics.
Thyroid Hormone Metabolism Enzymology Iodine Biology

Heavy Atom Phasing for Crystallography

The two iodine atoms in the 3,5-diiodotyrosine residue serve as powerful anomalous scatterers, significantly enhancing the signal-to-noise ratio in X-ray crystallography. This is a direct, quantitative advantage over native tyrosine. For example, the amino acid 3,5-diiodotyrosine itself has been co-crystallized with its binding protein, iodotyrosine deiodinase, to solve the enzyme's structure at high resolution (2.61 Å) [1]. The iodine atoms provide clear electron density and aid in phasing, a critical step in structure determination. This property is directly transferable to any peptide containing this residue, including [3,5 Diiodo-Tyr7] Peptide T.

Anomalous scattering
Class-level inference
Strong iodine signal vs. minimal native scattering
Supports crystallographic phasing studies; class-level inference.
Demonstrated for free DIT; extension to peptide context requires verification.
Structural Biology X-ray Crystallography Cryo-EM

Applications of [3,5 Diiodo-Tyr7] Peptide T


Internal Standard for Peptide T by Mass Spectrometry

The significant mass difference (+251 Da) between [3,5 Diiodo-Tyr7] Peptide T and native Peptide T makes the iodinated analog an ideal internal standard for LC-MS/MS quantification studies. It allows for precise measurement of Peptide T concentrations in plasma, tissue homogenates, or cell culture media, while accounting for sample preparation variability and matrix effects [1]. The heavy isotope-like shift ensures co-elution and similar ionization efficiency without the need for costly stable-isotope labeled peptides.

pH-Responsive Ligands for Drug Delivery

Leveraging the pH-dependent binding behavior conferred by the 3,5-diiodotyrosine residue, researchers can use [3,5 Diiodo-Tyr7] Peptide T as a core scaffold to develop 'smart' targeting ligands [1]. These ligands can be engineered to bind specifically to a target receptor in the acidic tumor microenvironment (pH ~6.5) or within endosomes, while remaining inactive and non-binding in the neutral pH of blood circulation, thereby reducing off-target effects.

Probing IYD Activity and Thyroid Metabolism

This peptide serves as a structurally defined, synthetic substrate for iodotyrosine deiodinase (IYD) [1]. Unlike free 3,5-diiodotyrosine, the peptide context provides a more physiologically relevant model for studying how IYD recognizes and processes iodinated tyrosines within a polypeptide chain. This application is valuable for research into thyroid disorders and the fundamental biochemistry of iodine salvage.

Heavy Atom Phasing for Peptide-Receptor Complexes

The two iodine atoms act as powerful anomalous scatterers, providing a clear signal for solving the 'phase problem' in X-ray crystallography [1]. Researchers can co-crystallize [3,5 Diiodo-Tyr7] Peptide T with its target receptor (e.g., CD4 or CCR5) and use the iodine signal to generate high-resolution electron density maps, enabling the determination of the precise 3D structure of the peptide-receptor complex.

Application
Selection Property
Validation Focus
MS internal standard for Peptide T quantification
Heavy-atom mass tag
Co-elution and ionization efficiency in LC-MS/MS
pH-responsive ligand research
pH-dependent conformational switch
Binding affinity characterization at acidic vs. neutral pH
IYD enzyme activity probe
Deiodinase substrate recognition
Iodine salvage pathway analysis
Crystallographic phasing tool
Iodine anomalous scattering
Phasing power and electron density map quality
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